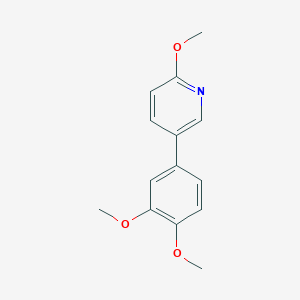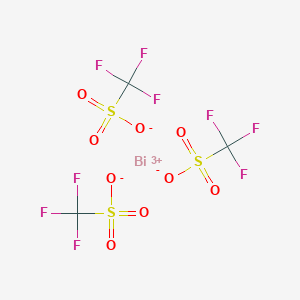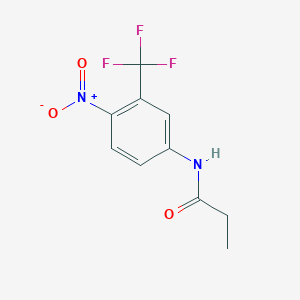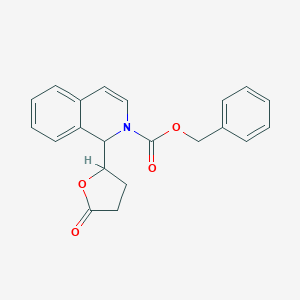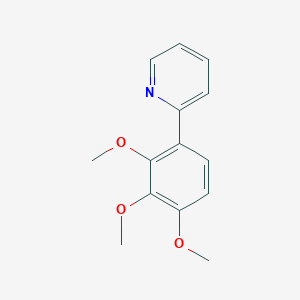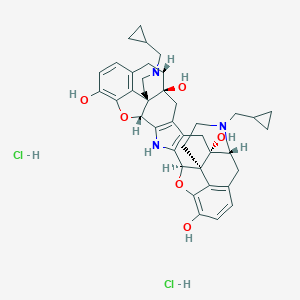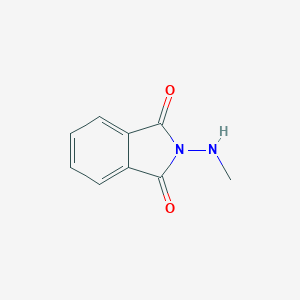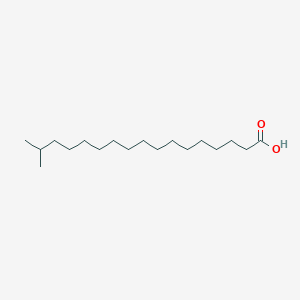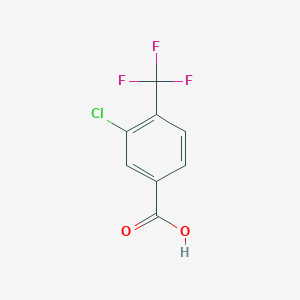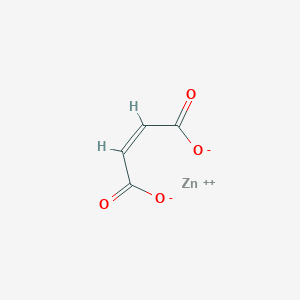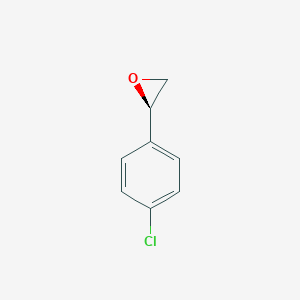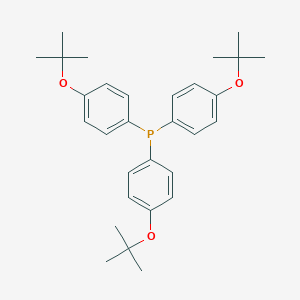
Tris-(p-TerT-buToxyphenyl) phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(p-tert-butoxyphenyl)phosphine is an organophosphorus compound with the chemical formula C30H39O3P. It is known for its unique structure, where three p-tert-butoxyphenyl groups are bonded to a central phosphorus atom. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Tris(p-tert-butoxyphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of p-tert-butoxyphenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of tris(p-tert-butoxyphenyl)phosphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: Tris(p-tert-butoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the p-tert-butoxyphenyl groups can be replaced by other substituents.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halides and organometallic compounds are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products, often with high yields and selectivity.
科学研究应用
Tris(p-tert-butoxyphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology: It is explored for its potential in modifying biological molecules and as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals due to its versatility and reactivity.
作用机制
The mechanism of action of tris(p-tert-butoxyphenyl)phosphine involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in catalysis, where it stabilizes transition metal complexes and facilitates various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application, often involving coordination to metal centers and participation in electron transfer processes.
相似化合物的比较
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Comparison: Tris(p-tert-butoxyphenyl)phosphine is unique due to the presence of bulky p-tert-butoxyphenyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. Compared to tris(4-methoxyphenyl)phosphine, it offers greater steric protection, making it suitable for reactions requiring high selectivity. Tris(2,4,6-trimethoxyphenyl)phosphine and tris(pentafluorophenyl)phosphine have different electronic properties due to their substituents, affecting their behavior as ligands and in other applications.
属性
IUPAC Name |
tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNAOCDIZFIEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
